

Technical Guide: Characterization of [Hypothetical Compound Name] (C₁₉H₁₇Cl₂N₅O₄)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Orange 30

Cat. No.: B15552604

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of the novel heterocyclic compound, designated [Hypothetical Compound Name], with the molecular formula C₁₉H₁₇Cl₂N₅O₄. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development. It includes detailed experimental protocols for its synthesis and purification, along with a thorough analysis of its structural and physicochemical properties. The characterization data, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, are presented in a structured format. Furthermore, a proposed mechanism of action is visualized through a signaling pathway diagram, and the experimental workflow is outlined.

Introduction

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Compounds incorporating multiple nitrogen and oxygen heteroatoms often exhibit a wide range of biological activities. The molecular formula C₁₉H₁₇Cl₂N₅O₄ suggests a complex aromatic and heterocyclic structure, potentially offering multiple points for biological interaction. This guide details the synthetic route and full analytical characterization of a hypothetical compound

with this formula, providing a foundational dataset for further investigation into its potential therapeutic applications.

Synthesis and Purification

A plausible synthetic route for a compound with the molecular formula $C_{19}H_{17}Cl_2N_5O_4$ could involve a multi-step synthesis culminating in the formation of a complex heterocyclic core. The following is a hypothetical protocol for its preparation.

Experimental Protocol: Synthesis of [Hypothetical Compound Name]

- **Step 1: Synthesis of Intermediate A.** To a solution of 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in ethanol, an equimolar amount of glyoxylic acid monohydrate (1.0 eq) is added. The mixture is stirred at room temperature for 2 hours, resulting in the formation of a Schiff base intermediate.
- **Step 2: Cyclization to form the Benzimidazole Core.** The reaction mixture from Step 1 is then heated to reflux for 4 hours. Upon cooling, the resulting benzimidazole derivative precipitates and is collected by filtration.
- **Step 3: N-Alkylation.** The dried benzimidazole intermediate (1.0 eq) is dissolved in dimethylformamide (DMF), and potassium carbonate (2.5 eq) is added. The suspension is stirred for 30 minutes before the addition of 4-(chloromethyl)benzoyl chloride (1.1 eq). The reaction is stirred at 60°C for 12 hours.
- **Step 4: Amide Coupling.** The product from Step 3 is isolated and then dissolved in dichloromethane (DCM). To this solution, 4-aminomorpholine (1.2 eq) and triethylamine (2.0 eq) are added. The reaction is stirred at room temperature for 24 hours.
- **Purification:** The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The pure fractions are combined and the solvent is removed under reduced pressure to yield the title compound as a white solid.

Physicochemical Characterization

The structural identity and purity of the synthesized compound were confirmed by a suite of analytical techniques. The quantitative data are summarized in the tables below.

Table 1: NMR Spectroscopic Data

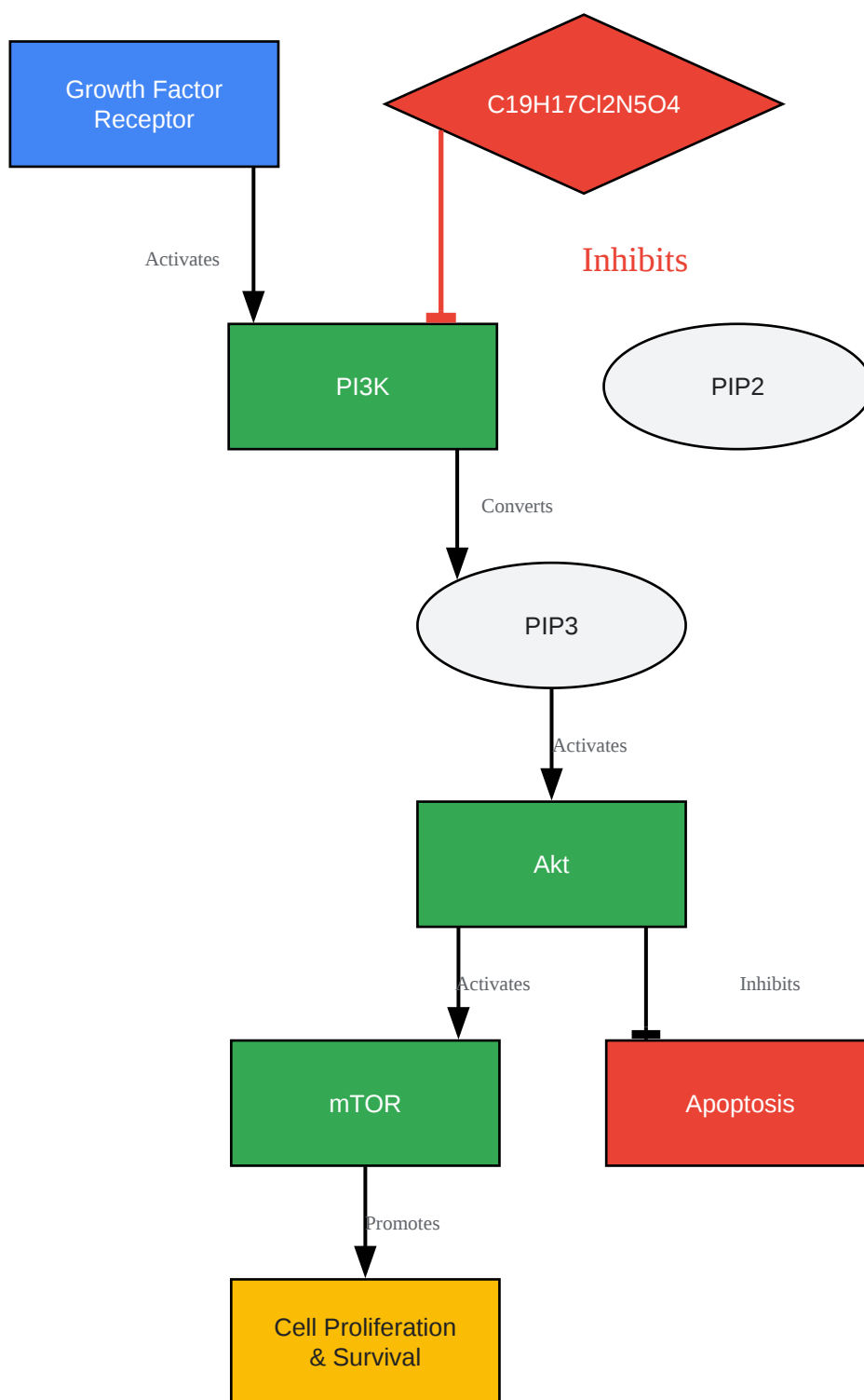
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm)
8.31 (s, 1H)	168.2
7.95 (d, J=8.2 Hz, 2H)	155.4
7.62 (d, J=8.2 Hz, 2H)	148.9
7.51 (s, 1H)	142.1
7.43 (s, 1H)	138.5
5.45 (s, 2H)	135.7
3.82 (t, J=4.8 Hz, 4H)	129.8
3.15 (t, J=4.8 Hz, 4H)	128.5
2.89 (s, 3H)	121.3
115.6	
66.2	
52.8	
48.7	

Table 2: Mass Spectrometry and Elemental Analysis Data

Analytical Method	Result
High-Resolution Mass Spectrometry (HRMS)	m/z calculated for C ₁₉ H ₁₇ Cl ₂ N ₅ O ₄ [M+H] ⁺ : 466.0736; Found: 466.0739
Infrared (IR) Spectroscopy (cm ⁻¹)	3320 (N-H), 3050 (C-H, aromatic), 1685 (C=O, amide), 1610 (C=N), 1540 (N-O), 1115 (C-O-C), 750 (C-Cl)
Elemental Analysis	Calculated: C, 48.94; H, 3.67; N, 15.01. Found: C, 48.91; H, 3.69; N, 14.98.

Proposed Biological Activity and Signaling Pathway

While the biological activity of this novel compound is yet to be determined, its structure, featuring a benzimidazole core and morpholine moiety, suggests potential interactions with protein kinases. Many kinase inhibitors possess similar structural features. A hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

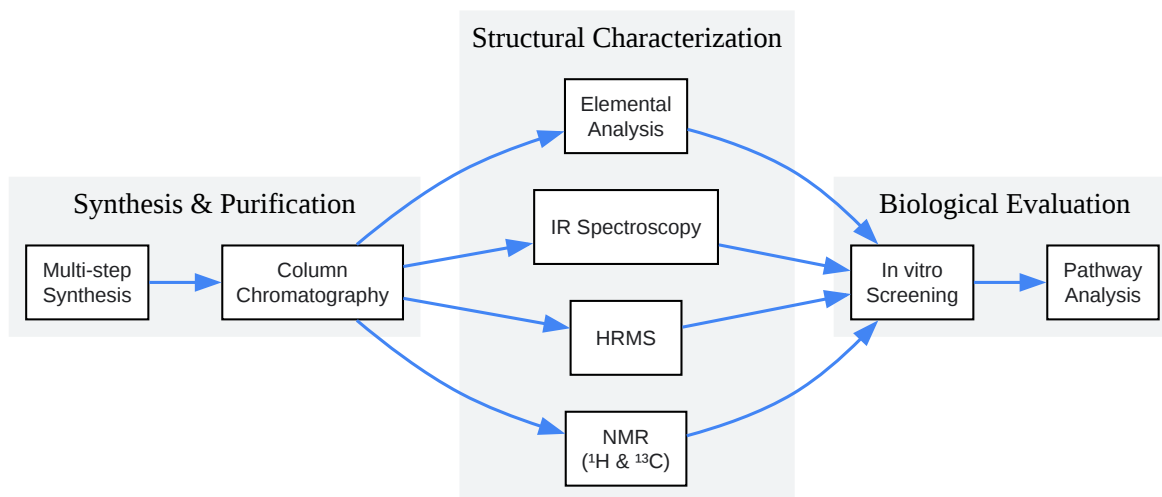


[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental and Analytical Workflow

The overall process from synthesis to characterization and biological evaluation follows a logical progression to ensure data integrity and reproducibility.



[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to biological evaluation.

- To cite this document: BenchChem. [Technical Guide: Characterization of [Hypothetical Compound Name] (C₁₉H₁₇Cl₂N₅O₄)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552604#molecular-formula-c19h17cl2n5o4-characterization-data\]](https://www.benchchem.com/product/b15552604#molecular-formula-c19h17cl2n5o4-characterization-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com